molecular formula C9H20N2O2 B153841 N~6~-propan-2-yl-L-lysine CAS No. 5977-09-3

N~6~-propan-2-yl-L-lysine

Cat. No. B153841
CAS RN: 5977-09-3
M. Wt: 188.27 g/mol
InChI Key: CBAWNLIZBXJSFS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~6~-propan-2-yl-L-lysine is a derivative of the amino acid lysine, where a propan-2-yl group is attached to the nitrogen atom of the lysine's side chain. This modification can potentially alter the molecule's interaction with other biological molecules and affect its role in various biochemical pathways.

Synthesis Analysis

The synthesis of N~6~-propan-2-yl-L-lysine is not directly described in the provided papers. However, the synthesis of similar compounds, such as L-N6-(1-iminoethyl)-lysine, involves the introduction of functional groups to the lysine's side chain. This process typically requires protection of the amino acid's functional groups, followed by a series of chemical reactions that introduce the desired substituent .

Molecular Structure Analysis

The molecular structure of N~6~-propan-2-yl-L-lysine would include a lysine backbone with a propan-2-yl group attached to the ε-amino group. This structural modification could influence the molecule's spatial configuration and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of N~6~-propan-2-yl-L-lysine are not detailed in the provided papers, similar lysine derivatives undergo reactions based on their functional groups. For instance, L-N6-(1-iminoethyl)-lysine acts as an inhibitor of nitric oxide synthase by mimicking the natural substrate of the enzyme and binding to its active site . The propan-2-yl group in N~6~-propan-2-yl-L-lysine could similarly affect the molecule's reactivity and interaction with enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N~6~-propan-2-yl-L-lysine would be influenced by the presence of the propan-2-yl group. This could affect the molecule's solubility, stability, and overall reactivity. For example, the presence of the propan-2-yl group could potentially increase the hydrophobic character of the molecule compared to lysine itself. However, the provided papers do not offer specific information on the physical and chemical properties of N~6~-propan-2-yl-L-lysine .

Relevant Case Studies

The provided papers do not include case studies on N~6~-propan-2-yl-L-lysine. However, they do discuss the biological effects of similar lysine derivatives. For example, L-N6-(1-iminoethyl)-lysine has been studied in the context of its inhibitory effects on inducible nitric oxide synthase in vitro and in vivo, demonstrating its potential as a therapeutic agent . Another study identified N-ε-(2-propenal)lysine as a major urinary metabolite of malondialdehyde, which is related to oxidative stress and has implications for understanding the metabolism of dietary components .

Scientific Research Applications

Microbial Production and Biodegradation

ε-Poly-l-lysine (ε-PL), closely related to N6-propan-2-yl-L-lysine, is produced industrially for its antimicrobial properties. It's stable under various conditions and produced through fermentation by Streptomyces albulus. The biodegradation mechanisms and biosynthetic pathways of ε-PL remain areas of significant interest (Yoshida & Nagasawa, 2003).

Protein Labeling and Modification

An orthogonal system using Methanosarcina barkeri MS pyrrolysyl-tRNA synthetase/tRNA(CUA) pair efficiently incorporates derivatives of L-lysine with alkyne and azide functional groups into proteins in Escherichia coli. This allows for site-specific labeling of proteins through click chemistry, expanding the toolkit for studying protein function and structure (Nguyen et al., 2009).

Biomedical Applications

Research into poly(ester amide)s (PEAs) with pendant amine groups derived from amino acids like L-lysine demonstrates their potential in biomedical fields. These PEAs can support endothelial cell proliferation, showing promise for medical and pharmacological applications (Deng et al., 2009).

Fermentation and Biosynthesis

L-lysine, an essential amino acid, is produced on a large scale through microbial fermentation. Corynebacterium glutamicum and Escherichia coli are commonly used, with the process focusing on maximizing yield and efficiency. Advances in genetic engineering and fermentation technology continue to improve L-lysine production (Félix et al., 2019).

Environmental and Agricultural Applications

ε-PL, a biopolymer of L-lysine, is explored for its broad antimicrobial spectrum, biodegradability, and non-toxicity, making it suitable for applications in food preservation, medicine, agriculture, and more. Its production, recovery, and application potential are actively researched (Pandey & Kumar, 2014).

properties

IUPAC Name

(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAWNLIZBXJSFS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346530
Record name (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-6-(isopropylamino)hexanoic acid

CAS RN

5977-09-3
Record name N6-Isopropyl- L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-ISOPROPYL- L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.